7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic scaffold. The compound features a 4-bromophenyl group at the 7-position, a methyl group at the 5-position, and a carboxamide moiety at the 6-position. Its synthesis typically involves multi-component Biginelli-like reactions using substituted benzaldehydes, acetoacetamide derivatives, and 3-amino-1,2,4-triazoles under catalytic conditions . The bromine substituent enhances lipophilicity and may influence biological activity by modulating electronic and steric properties.
Properties
IUPAC Name |
7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O/c1-7-10(12(15)20)11(8-2-4-9(14)5-3-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUXVSGESIAGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 3-amino-1,2,4-triazole.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable solvent like dimethylformamide (DMF) and a catalyst such as piperidine. This step forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the triazolopyrimidine core. This step often requires heating and the use of a strong base like sodium hydride.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling Up: Using larger reactors and continuous flow systems to handle increased volumes.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Automation: Utilizing automated systems to control reaction conditions precisely, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization: Further cyclization reactions can be performed to create more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Derivatives: Products with various substituents replacing the bromine atom.
Oxidized or Reduced Forms: Compounds with altered oxidation states, potentially leading to different biological activities.
Scientific Research Applications
Anticancer Applications
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer activity. A study focused on synthesizing novel bromopyrimidine analogs demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines, including:
- HeLa (Human cervix carcinoma)
- A549 (Human lung adenocarcinoma)
- MCF-7 (Human breast adenocarcinoma)
- A2780 (Human ovarian cancer)
- BGC-823 (Human gastric cancer)
The synthesized compounds were evaluated using the MTT assay, revealing that several exhibited superior activity compared to established anticancer drugs like Dasatinib .
Antimicrobial Applications
In addition to anticancer properties, 7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown promising antimicrobial activity. The compound was tested against standard bacterial strains such as:
- Staphylococcus aureus
- Streptococcus faecalis
- Bacillus subtilis
Results indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted specific derivatives that were particularly effective against these pathogens, suggesting their potential as new antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the efficacy of triazolo-pyrimidine derivatives in various biological assays. For instance:
- A study published in the International Journal of Pharmaceutical Sciences reported on a series of synthesized bromopyrimidine derivatives exhibiting potent anticancer and antimicrobial activities. The researchers emphasized the need for further lead optimization to enhance these properties for clinical applications .
- Another investigation highlighted the synthesis of [1,2,4]triazole derivatives that displayed inhibition against metallo-beta-lactamases (MBLs), which are critical in combating antibiotic resistance. The findings suggest that compounds like this compound could serve as scaffolds for developing new antibiotics .
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.
Modulate Receptor Function: By interacting with cellular receptors, it can alter signal transduction pathways, leading to changes in cellular behavior.
Comparison with Similar Compounds
Table 1: Structural Variations and Key Properties of Triazolopyrimidine Derivatives
Key Observations:
- Electron-Withdrawing Groups (e.g., Br): The bromine in the target compound improves oxidative stability compared to electron-donating groups (e.g., dimethylamino in Compound 16) .
- Carboxamide Substitution: Derivatives with halogenated aryl groups (e.g., 4-bromo in V7 , 4-chloro in V1 ) show enhanced antioxidant activity compared to non-halogenated analogues.
- Synthetic Yields: Yields vary significantly with substituents. For example, the dimethylaminophenyl derivative (Compound 16) has a low yield (33%) due to steric hindrance, while the bromophenyl analogue (V7) achieves 57% yield .
Biological Activity
The compound 7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group and a carboxamide functional group that are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on other biological systems.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines.
- IC50 Values : The compound's effectiveness can be quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values ranging from 1.82 μM to 5.55 μM against different cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10c | HCT-116 | 1.82 |
| 10c | HepG-2 | 5.55 |
| 10c | MCF-7 | 2.86 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific pathways critical for tumor growth and survival:
- EGFR Inhibition : Some studies suggest that triazolo derivatives may inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, this compound may exhibit other pharmacological effects:
- Anti-inflammatory Properties : Similar triazole derivatives have been reported to possess anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .
- Antimicrobial Activity : The presence of the pyrimidine moiety suggests potential antimicrobial properties. Compounds in this class have been shown to exhibit activity against various bacterial and fungal strains .
Case Studies
A few case studies highlight the biological efficacy of compounds related to This compound :
-
Case Study on Anticancer Efficacy :
- In vitro studies on MCF-7 and HepG-2 cells demonstrated that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity.
- Flow cytometry analysis indicated cell cycle arrest at the G2/M phase.
-
Case Study on Anti-inflammatory Effects :
- A derivative was tested in a murine model of inflammation where it significantly reduced paw edema compared to controls.
Q & A
What are the key synthetic methodologies for preparing 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Basic Research Question
The compound is typically synthesized via multi-component reactions involving aldehydes, acetoacetamide derivatives, and triazole precursors. A common protocol involves:
- Condensation of 4-bromobenzaldehyde with acetoacetamide and 3-amino-1,2,4-triazole under nitrogen atmosphere at room temperature, followed by solvent evaporation and purification via column chromatography .
- Use of polar aprotic solvents (e.g., DMF) and catalytic triethylamine to promote cyclization at elevated temperatures (120°C for 10 hours) .
Key Variables : Solvent choice (ethanol/water mixtures improve yield ), catalyst selection (e.g., TMDP in water/ethanol systems ), and reaction time.
How can NMR spectroscopy validate the structural integrity of this compound and its derivatives?
Basic Research Question
¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example:
- ¹H NMR : The carboxamide proton (NH) appears as a broad singlet at δ ~8.9 ppm in DMSO-d₆, while the 4,7-dihydro pyrimidine protons resonate as doublets between δ 4.0–5.0 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) of the carboxamide group is observed at δ ~160 ppm, and the triazolo-pyrimidine ring carbons appear between δ 90–150 ppm .
Data Contradictions : Substituents like benzylthio groups (e.g., δ 2.60 ppm for S-CH₃ ) may shift signals, requiring careful comparison with computational models.
What crystallographic data elucidate the molecular conformation of this compound?
Advanced Research Question
Single-crystal X-ray diffraction reveals:
- Monoclinic lattice (space group P21/c) with unit cell parameters:
- The bromophenyl group adopts a dihedral angle of ~55° relative to the triazolo-pyrimidine plane, influencing steric interactions .
- Hydrogen bonding between the carboxamide NH and pyrimidine N stabilizes the crystal packing .
How do substituents on the phenyl ring affect biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies on analogs reveal:
- Electron-withdrawing groups (e.g., 4-Br) enhance antibacterial activity against Enterococcus faecium (MIC = 8 µg/mL) compared to electron-donating groups (e.g., 4-OCH₃, MIC = 32 µg/mL) .
- Substituent Position : Para-substituted derivatives (e.g., 4-Br) exhibit higher metabolic stability than ortho/meta analogs due to reduced steric hindrance .
Methodological Insight : Use molecular docking to correlate substituent effects with target binding (e.g., FcRn receptor interactions ).
What strategies resolve enantiomers of chiral analogs and assess their bioactivity?
Advanced Research Question
Chiral separation of racemic mixtures (e.g., UCB-FcRn-84) employs:
- Chiralpak AD chromatography with heptane/isopropanol (8:2) to achieve 100% enantiomeric excess (ee) .
- Circular Dichroism (CD) : Post-separation, CD spectra validate enantiopurity, while in vitro assays (e.g., FcRn binding) quantify activity differences between (R)- and (S)-forms .
How can catalytic systems optimize multi-component synthesis of this compound?
Advanced Research Question
Nanoparticle-supported catalysts (e.g., Fe₃O₄@SiO₂-alkyl ammonium hydrogen sulfate) enhance reaction efficiency:
- Yield Improvement : From 33% (conventional methods) to 79–80% via improved proton transfer and reduced side reactions .
- Recycling : Catalysts retain >90% activity after 5 cycles, verified by ICP-OMS analysis of Fe leaching .
What analytical challenges arise in quantifying reaction intermediates?
Advanced Research Question
LC-MS and HPLC-UV face limitations due to:
- Isomeric Byproducts : Triazolo-pyrimidine regioisomers (e.g., [1,5-a] vs. [1,5-c]) co-elute, requiring HPLC-MS/MS with MRM transitions for differentiation .
- Degradation Products : Acidic conditions hydrolyze the carboxamide to carboxylic acid; stabilize with pH 7–8 buffers during analysis .
How does solvent polarity influence the reaction kinetics of triazolo-pyrimidine formation?
Advanced Research Question
Polar solvents (e.g., DMF, ε = 36.7) accelerate cyclization via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
